5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
Description
5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a cyclopropanecarbonyl group, a tetrahydroquinoline moiety, and a methoxybenzamide group.
Properties
IUPAC Name |
5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-27-19-9-6-15(22)12-17(19)20(25)23-16-7-8-18-14(11-16)3-2-10-24(18)21(26)13-4-5-13/h6-9,11-13H,2-5,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJACSDNHXXKFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the cyclopropanecarbonyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.
Synthesis of the tetrahydroquinoline moiety: This step may involve the reduction of quinoline derivatives using hydrogenation or other reducing agents.
Coupling reactions: The final step involves coupling the synthesized intermediates using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of the synthesis.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide exhibit significant anticancer properties. A study focusing on structurally related compounds demonstrated the ability to inhibit cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study : In vitro studies have shown that derivatives of this compound can effectively reduce the viability of breast cancer cells by inducing programmed cell death pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary screenings against bacterial and fungal strains have shown promising results.
Data Table: Antimicrobial Activity
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
Neurological Applications
There is emerging interest in the neuroprotective effects of compounds like this compound. Research has suggested that it may modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.
Case Study : A study highlighted its potential in alleviating symptoms associated with Alzheimer's disease by inhibiting acetylcholinesterase activity .
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: It may affect cellular signaling pathways, influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that lack this functional group.
Biological Activity
5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article examines its biological activity based on available literature, focusing on its anticancer properties, mechanism of action, and pharmacological profiles.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHClNO
- Molecular Weight : 319.78 g/mol
This compound features a chloro substituent, a methoxy group, and a cyclopropanecarbonyl moiety linked to a tetrahydroquinoline structure, which is crucial for its biological activity.
Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways and inhibition of specific oncogenic targets.
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. In vitro studies reported IC values in the low nanomolar range against EGFR mutants, suggesting high potency comparable to established inhibitors like osimertinib .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 were observed in treated cells .
Case Studies
Several studies highlight the efficacy of this compound in various cancer models:
- Study 1 : In a study involving A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cell lines, the compound demonstrated significant antiproliferative activity with IC values ranging from 10 to 30 µM across different cell lines .
- Study 2 : Another investigation focused on the compound's effect on caspase activity. Treatment resulted in enhanced caspase-3 and caspase-8 activity levels, indicating that it effectively triggers apoptotic pathways in malignant cells .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Preliminary in silico ADME (Absorption, Distribution, Metabolism, Excretion) studies predict good bioavailability and low toxicity profiles when tested against normal human cell lines .
Comparative Biological Activity Table
| Compound Name | Target Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | A-549 (Lung) | 15 | EGFR Inhibition |
| This compound | MCF-7 (Breast) | 20 | Apoptosis Induction |
| This compound | Panc-1 (Pancreatic) | 25 | Caspase Activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
